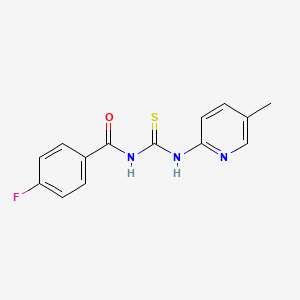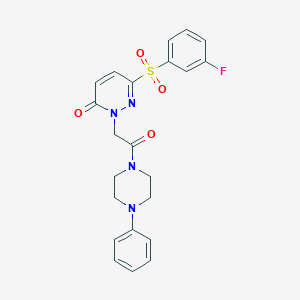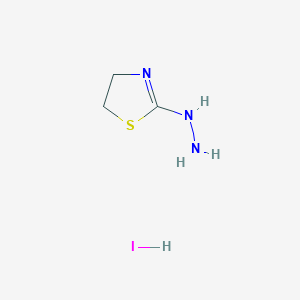
6-Methoxy-4-methylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known by its IUPAC name, 6-methoxy-4-methylnicotinic acid . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure, including the positions of the methoxy, methyl, and carboxylic acid groups on the pyridine ring .Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available resources .科学的研究の応用
In Vitro and In Vivo Evaluation as an Antagonist
The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 6-methoxy-4-methylpyridine-3-carboxylic acid, was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This antagonist showed an excellent in vitro profile for the prevention and treatment of osteoporosis, demonstrating efficacy in various models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
Synthesis of Key Intermediates
An effective synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for the synthesis of certain carboxylic acids, was developed from 2,6-dichloro-3-trifluoromethylpyridine. This process highlighted improvements in regioselectivity and the conversion of functional groups, demonstrating the compound's utility in chemical synthesis (Horikawa et al., 2001).
Catalytic Activity in Copper(II) Complexes
The optically pure derivatives prepared from 6-methoxycarbonylpyridine-2-carboxylic acid were used to form stable complexes with Cu(II) ions. These complexes, characterized by X-ray diffraction analysis, showed potential as catalysts for addition reactions of terminal alkynes to imines, offering a new approach to synthesizing substituted propargylamines (Drabina et al., 2010).
Efficient Synthesis Approach
A method for synthesizing 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was described, showcasing the compound's role as a moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This synthesis process emphasizes the compound's versatility in creating potent receptor antagonists (Hirokawa et al., 2000).
Lanthanide-Organic Frameworks Construction
6-Hydroxypyridine-3-carboxylic acid, through its reaction with lanthanide metals and oxalic acid under hydrothermal conditions, facilitated the creation of novel lanthanide-organic coordination polymeric networks. This work highlights the potential of using such derivatives in constructing complex structural frameworks for various applications (Liu et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-methoxy-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCUYWPDAPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)
![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)
![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)
![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)
